molecular formula C3H4BrCl3 B085221 3-Bromo-1,1,1-trichloropropane CAS No. 13749-37-6

3-Bromo-1,1,1-trichloropropane

Cat. No.: B085221
CAS No.: 13749-37-6
M. Wt: 226.32 g/mol
InChI Key: PUNXOOKBNWKKKR-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trichloropropane: is an organic compound with the molecular formula C₃H₄BrCl₃ . It is a halogenated derivative of propane, characterized by the presence of bromine and chlorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trichloropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1-trichloropropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1,1,1-trichloropropane can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.

    Temperature and Pressure: Reactions are typically carried out at elevated temperatures and pressures to increase reaction rates.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

Chemistry: 3-Bromo-1,1,1-trichloropropane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other halogenated compounds and as a reagent in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated hydrocarbons on biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and other biologically active molecules.

Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the manufacture of materials that require enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trichloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of bromine and chlorine atoms makes it a versatile reagent that can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but with different halogenation patterns.

    3-Bromo-1,1,1-trifluoropropane: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.

    1,1,1-Trichloropropane: Lacks the bromine atom, resulting in different chemical properties and uses.

Uniqueness: 3-Bromo-1,1,1-trichloropropane is unique due to its specific combination of bromine and chlorine atoms. This combination imparts distinct reactivity patterns, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-bromo-1,1,1-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXOOKBNWKKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341467
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-37-6
Record name 3-Bromo-1,1,1-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13749-37-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Bromo-1,1,1-trichloropropane synthesized and what are its key reactions?

A1: this compound is synthesized through a multi-step process starting with the addition of bromotrichloromethane to ethylene. This reaction yields the desired product, which can undergo further transformations. []

  • Dehydrohalogenation: this compound can be dehydrohalogenated to form 3,3,3-trichloro-1-propene, which can then be isomerized to 1,1,3-trichloro-1-propene. []
  • Oxirane Synthesis: Reacting 1,1,3-trichloro-1-propene with tert-butyl hypochlorite produces a chlorohydrin intermediate. Subsequent treatment with a base converts this intermediate into 3,3,3-trichloro-1,2-epoxypropane (an oxirane). []
  • SN2' Reaction: 3,3,3-Trichloro-1-propene reacts with methoxide ions via an SN2' mechanism, resulting in the formation of 1,1-dichloro-3-methoxy-1-propene. []

Q2: Can this compound be used to generate alkynylhalocarbenes?

A2: Yes, research suggests that this compound, along with other 3-substituted 3-bromo-1,1,1-trichloropropanes, can act as precursors for the generation of alkynylhalocarbenes. These carbenes are formed through reactions with 1,1-dichloroalk-2-ynes in the presence of potassium tert-butoxide and alkali metal alkoxides. This process offers a pathway for synthesizing 2-(alk-1-ynyl)oxiranes. [, ]

Q3: Are there alternative methods for generating alkynylhalocarbenes using similar compounds?

A3: Yes, research indicates that alkynylhalocarbenes can also be generated from 3-substituted 1,1,1,3-tetrahalopropanes through reactions with bases. This suggests a broader class of tetrahalopropane derivatives may be suitable for accessing these reactive intermediates. []

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